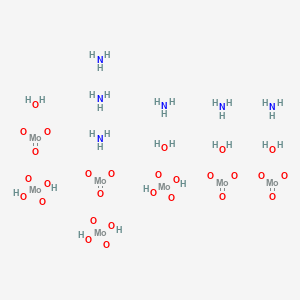

Ammonium paramolybdate tetrahydrate

Cat. No. B7909057

M. Wt: 1235.9 g/mol

InChI Key: FIXLYHHVMHXSCP-UHFFFAOYSA-H

Attention: For research use only. Not for human or veterinary use.

Patent

US04119531

Procedure details

A solution of ammonium paramolybdate was prepared by dissolving 120 gm of (NH4)6Mo7O24. 4H2O in 250 ml of concentrated ammonium hydroxide. The resulting solution was diluted subsequently with distilled water to make 500 ml of solution. A 1-ml portion of the solution contained the equivalent of 0.20 gm of MoO3. An 11-ml portion of the above-prepared solution was diluted to 250 ml with distilled water and the resultant aqueous solution was added to 219 gm (500 cc) of the 14-to-20-mesh alumina. This amount of solution just wetted all of the alumina. The impregnated alumina was then calcined in static air at a temperature of 1,000° F. for a period of 11/2 hours. The finished catalyst, hereinafter identified as Catalyst A, was found to have a surface area of 198 m2 /gm and to contain 1.22 wt.% MoO3, based upon the total catalyst weight.

[Compound]

Name

solution

Quantity

500 mL

Type

reactant

Reaction Step Two

[Compound]

Name

MoO3

Quantity

0.2 g

Type

reactant

Reaction Step Three

[Compound]

Name

11

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[NH3:1].N.N.N.N.N.[OH2:7].O.O.O.[OH:11][Mo:12](O)(=O)=O.[OH:16][Mo](O)(=O)=O.[OH:21][Mo](O)(=O)=O.[O:26]=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O>[OH-].[NH4+].O>[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[OH2:11].[OH2:16].[OH2:21].[OH2:26].[OH2:7].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[OH2:11].[Mo:12].[Mo:12].[Mo:12].[Mo:12].[Mo:12].[Mo:12].[Mo:12] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16,17.18,20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40.41.42.43.44.45.46.47.48.49.50.51.52.53.54.55.56|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[NH4+]

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

MoO3

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

11

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the resultant aqueous solution was added to 219 gm (500 cc) of the 14-to-20-mesh alumina

|

Outcomes

Product

|

Name

|

ammonium paramolybdate

|

|

Type

|

product

|

|

Smiles

|

N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |